molecular formula C13H14N2O3 B2411046 N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamide CAS No. 1257548-74-5

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamide

Cat. No.: B2411046
CAS No.: 1257548-74-5
M. Wt: 246.266
InChI Key: NLHOODSYYWBELM-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-10-7-11(15-18-10)8-14-13(16)9-17-12-5-3-2-4-6-12/h2-7H,8-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHOODSYYWBELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Phenoxyacetic Acid

Phenoxyacetic acid is prepared by alkylation of phenol with chloroacetic acid in alkaline conditions:

$$
\text{C}6\text{H}5\text{OH} + \text{ClCH}2\text{COOH} + 2\text{NaOH} \rightarrow \text{C}6\text{H}5\text{OCH}2\text{COONa} + \text{NaCl} + \text{H}_2\text{O}
$$

Acidification with hydrochloric acid yields phenoxyacetic acid (85–90% purity).

Activation and Amide Coupling

The carboxylic acid is activated using thionyl chloride (SOCl$$_2$$) to form phenoxyacetyl chloride, which reacts with the isoxazole-methylamine intermediate:

$$
\text{C}6\text{H}5\text{OCH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{C}6\text{H}5\text{OCH}2\text{COCl} + \text{SO}2 + \text{HCl}
$$

$$
\text{C}4\text{H}5\text{N(O)CH}3\text{-CH}2\text{NH}2 + \text{C}6\text{H}5\text{OCH}2\text{COCl} \rightarrow \text{N-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamide} + \text{HCl}
$$

Triethylamine is employed as a base to scavenge HCl, with reaction yields of 65–80%.

Optimization and Industrial Scalability

Solvent and Temperature Effects

  • Chloromethylation : Dichloromethane or ethyl acetate at 0–5°C minimizes side reactions.
  • Amide Coupling : Tetrahydrofuran (THF) at 25°C enhances reaction kinetics without epimerization.

Catalytic Systems

Palladium on carbon (5–10 wt%) for azide reduction ensures complete conversion with minimal over-hydrogenation.

Purification Strategies

Crystallization from ethyl acetate/hexane mixtures (3:1 v/v) removes unreacted phenoxyacetic acid, yielding >95% pure product.

Challenges and Alternative Approaches

Regioselectivity in Isoxazole Formation

Competing 3,5-dimethylisoxazole byproducts arise from symmetric diketones. Using asymmetric diketones or kinetic control (low-temperature reactions) mitigates this issue.

Stability of the Amine Intermediate

The primary amine (-CH$$2$$NH$$2$$) is prone to oxidation. Storage under nitrogen and immediate use in the next step are recommended.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial properties. N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamide has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The compound's structure suggests it may inhibit key enzymes involved in bacterial metabolism.

Anticancer Properties

Recent studies have shown that derivatives of oxazole compounds can exhibit anticancer activity. For instance, N-(5-methyl-1,2-oxazol-3-yl) derivatives have been tested against various cancer cell lines, demonstrating promising growth inhibition rates. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies utilizing molecular docking simulations have illustrated its binding affinity to various enzymes involved in metabolic pathways, indicating potential as an inhibitor.

Case Studies

A notable case study involved the synthesis of several analogs of this compound. These analogs were tested for their antibacterial and anticancer properties. The results indicated that modifications to the phenoxy and oxazole moieties significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Material Science Applications

Synthesis of New Materials

The compound serves as a building block for synthesizing more complex organic molecules. Its unique chemical structure allows for the development of novel materials with tailored properties for applications in coatings, polymers, and other advanced materials.

Data Table: Summary of Biological Activities

Compound NameTarget OrganismActivity TypeInhibition Rate (%)Reference
N-[4-(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamideMycobacterium tuberculosisAntimicrobial75%
N-[4-(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamideVarious cancer cell linesAnticancer68% - 86%

Future Directions and Research Opportunities

The ongoing exploration of N-[(5-methyl-1,2-oxazol-3-y)methyl]-2-phenooxyacetamide's applications highlights several future research directions:

Optimizing Synthesis Methods

Improving synthetic routes to enhance yield and purity will be crucial for advancing research on this compound. Investigating alternative reaction conditions or catalysts could lead to more efficient production methods.

Expanding Biological Testing

Further biological testing against a broader range of pathogens and cancer cell lines will provide deeper insights into the compound's therapeutic potential. Additionally, exploring combination therapies with existing antibiotics or chemotherapeutics may yield synergistic effects.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)acetamide
  • N-(5-methylisoxazol-3-yl)benzamide
  • N-(5-methylisoxazol-3-yl)propionamide

Uniqueness

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Biological Activity

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

IUPAC Name : this compound
Molecular Formula : C17H18N2O3
Molecular Weight : 298.34 g/mol

The compound features a phenoxyacetamide backbone with a 5-methyl-1,2-oxazole moiety, which contributes to its biological activity. The oxazole ring is known for its ability to interact with various biological targets, making it a valuable component in drug design.

The biological activity of this compound primarily involves its interaction with ion channels and receptors:

  • TRPM3 Channel Activation : The compound has been shown to selectively activate the transient receptor potential melastatin 3 (TRPM3) calcium channel. This activation is associated with nociception (pain perception) and inflammatory responses, suggesting potential applications in pain management and anti-inflammatory therapies .
  • Enzyme Inhibition : The oxazole moiety may facilitate interactions with specific enzymes, potentially acting as an inhibitor in various biochemical pathways. This can lead to modulation of cellular processes such as inflammation and pain signaling .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description References
TRPM3 ActivationSelective activation leading to calcium influx; involved in pain perception and inflammatory responses.
Anti-inflammatory EffectsModulates inflammatory pathways; potential therapeutic applications in treating inflammatory diseases.
Pain ModulationInfluences nociceptive signaling pathways; could be beneficial for chronic pain management.
Enzyme InteractionPotential inhibition of specific enzymes affecting various cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Pain Perception Studies : In vitro experiments demonstrated that the compound effectively activates TRPM3 channels, resulting in enhanced calcium influx in sensory neurons. This suggests a mechanism by which the compound could alleviate pain through modulation of nociceptive pathways .
  • Inflammation Models : Animal models of inflammation showed that administration of the compound resulted in reduced markers of inflammation, indicating its potential as an anti-inflammatory agent. The exact pathways involved remain under investigation but are thought to relate to TRPM3-mediated effects on immune cell function .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. Toxicological assessments revealed a low incidence of adverse effects at therapeutic doses, supporting its safety profile for further development .

Q & A

Q. What are the key synthetic pathways for N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring followed by amide coupling. Key steps include:

  • Isoxazole ring synthesis : Cyclization of hydroxylamine derivatives with ketones or nitriles under acidic conditions.
  • Amide bond formation : Coupling of the isoxazole intermediate with phenoxyacetic acid derivatives using carbodiimide-based reagents (e.g., EDCI) or mixed anhydride methods. Optimization strategies:
  • Microwave-assisted synthesis reduces reaction time and improves yields by enhancing reaction kinetics .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while bases like K₂CO₃ facilitate deprotonation during coupling .
  • Catalytic systems : Transition metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in heterocyclic intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the acetamide linkage (δ ~2.0–2.5 ppm for methyl groups) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments, ensuring correct stoichiometry .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like hexane:ethyl acetate (9:1) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the 5-methylisoxazole moiety influence the compound’s biological activity, and what in vitro assays are recommended for initial evaluation?

The 5-methylisoxazole group enhances metabolic stability and target binding via hydrophobic interactions and hydrogen bonding. For activity evaluation:

  • Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition for neuroactivity studies) .
  • Receptor binding studies : Radioligand displacement assays (e.g., using tritiated ligands) quantify affinity for targets like GPCRs .
  • Cytotoxicity screening : MTT or SRB assays on cell lines (e.g., HeLa, HepG2) assess selectivity and IC₅₀ values .

Q. What computational methods can predict the binding affinity of this compound with target enzymes or receptors?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite simulate interactions between the compound’s isoxazole group and active-site residues (e.g., π-π stacking with aromatic amino acids) .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) evaluate binding stability over time, highlighting key hydrogen bonds or conformational changes .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict efficacy .

Q. How can researchers resolve contradictions in biological activity data between structurally similar analogs?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing methyl with ethyl on the isoxazole) to identify critical pharmacophores .
  • Metabolic profiling : LC-MS/MS identifies metabolites that may explain discrepancies (e.g., oxidation of methyl groups altering bioavailability) .
  • Crystallography : X-ray diffraction of compound-target complexes reveals binding modes, clarifying differences in activity .

Q. What are the best practices for designing derivatives to enhance solubility without compromising target binding?

  • Hydrophilic substituents : Introduce polar groups (e.g., -OH, -SO₃H) on the phenoxy ring while retaining the isoxazole core for target engagement .
  • Prodrug strategies : Modify the acetamide to a hydrolyzable ester, improving aqueous solubility and in vivo release .
  • Co-crystallization screens : Identify excipients (e.g., cyclodextrins) that enhance solubility via non-covalent interactions without altering bioactivity .

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